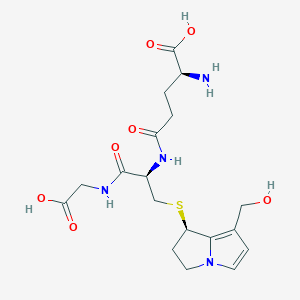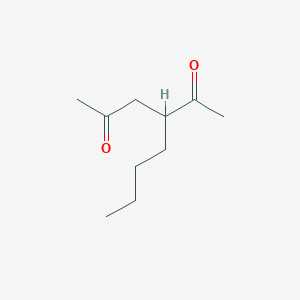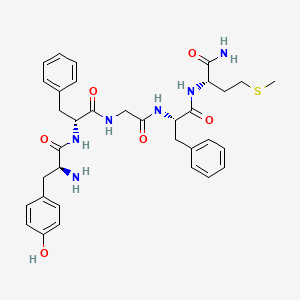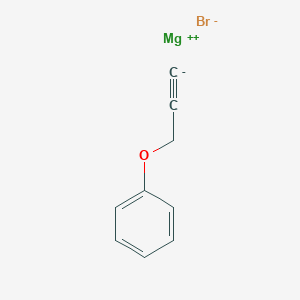
magnesium;prop-2-ynoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;prop-2-ynoxybenzene;bromide is a compound that combines magnesium, prop-2-ynoxybenzene, and bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;prop-2-ynoxybenzene;bromide typically involves the reaction of prop-2-ynoxybenzene with magnesium and bromide sources. One common method is the reaction of prop-2-ynoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This reaction proceeds via an S_N2 mechanism, where the acetone provides the best solvation for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents and bases may vary depending on the specific requirements of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;prop-2-ynoxybenzene;bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃) is commonly used as a base in the synthesis of this compound.
Solvents: Acetone is often used as a solvent due to its ability to provide good solvation for S_N2 reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Magnesium;prop-2-ynoxybenzene;bromide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medicinal Chemistry:
Biological Studies: The compound’s antibacterial and antiurease activities have been studied, showing potential for use in biological research.
Mecanismo De Acción
The mechanism of action of magnesium;prop-2-ynoxybenzene;bromide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antiurease activity is due to its interaction with the urease enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Grignard Reagents: Compounds like methylmagnesium bromide (CH₃MgBr) are similar in that they contain a carbon-magnesium bond and are used in organic synthesis
Organometallic Compounds of Magnesium: Other organometallic compounds of magnesium, such as dialkyl magnesium compounds (R₂Mg), share similarities in their use in organic synthesis.
Uniqueness
Magnesium;prop-2-ynoxybenzene;bromide is unique due to its specific combination of magnesium, prop-2-ynoxybenzene, and bromide, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
63007-03-4 |
|---|---|
Fórmula molecular |
C9H7BrMgO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
magnesium;prop-2-ynoxybenzene;bromide |
InChI |
InChI=1S/C9H7O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
LGUXEKPCDLKLQR-UHFFFAOYSA-M |
SMILES canónico |
[C-]#CCOC1=CC=CC=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


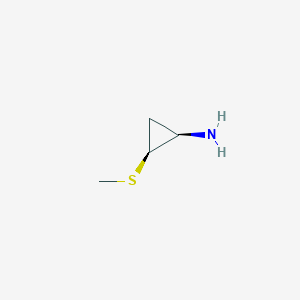
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
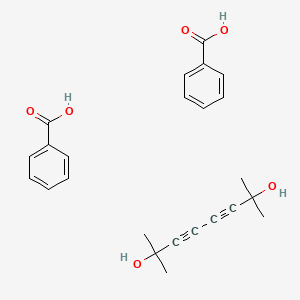
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
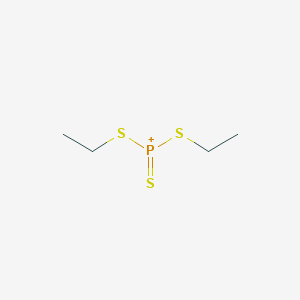
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
